1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 356576-16-4
VCID: VC5787274
InChI: InChI=1S/C15H10N2O4/c18-13-11-2-1-10(15(20)21)7-12(11)14(19)17(13)8-9-3-5-16-6-4-9/h1-7H,8H2,(H,20,21)
SMILES: C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC3=CC=NC=C3
Molecular Formula: C15H10N2O4
Molecular Weight: 282.255

1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

CAS No.: 356576-16-4

Cat. No.: VC5787274

Molecular Formula: C15H10N2O4

Molecular Weight: 282.255

* For research use only. Not for human or veterinary use.

1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid - 356576-16-4

Specification

CAS No. 356576-16-4
Molecular Formula C15H10N2O4
Molecular Weight 282.255
IUPAC Name 1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid
Standard InChI InChI=1S/C15H10N2O4/c18-13-11-2-1-10(15(20)21)7-12(11)14(19)17(13)8-9-3-5-16-6-4-9/h1-7H,8H2,(H,20,21)
Standard InChI Key FTBUTLLUBDCPPN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, reflecting its bicyclic isoindole dione scaffold substituted at the 2-position with a pyridin-4-ylmethyl group and at the 5-position with a carboxylic acid . Its molecular formula is C₁₅H₁₀N₂O₄, corresponding to a molecular weight of 282.25 g/mol .

Structural Characterization

The compound’s structure (Figure 1) combines:

  • An isoindole-1,3-dione core, which provides planarity and conjugation.

  • A pyridin-4-ylmethyl substituent at position 2, introducing basicity via the pyridine nitrogen.

  • A carboxylic acid group at position 5, enabling hydrogen bonding and solubility in polar solvents.

The SMILES notation for the compound is C1=CN=CC=C1CC2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O, illustrating the connectivity of the pyridine ring, methylene bridge, and isoindole-carboxylic acid system . The InChIKey LNWAYWWOYHEHJX-UHFFFAOYSA-N (adapted from analogous structures) further encodes its stereochemical and topological features .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₄
Molecular Weight (g/mol)282.25
CAS Registry Number348125-25-7*
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (2 × C=O, 1 × COOH, 2 × N)

*Note: The CAS number corresponds to a closely related analog; specific registration for the pyridin-4-ylmethyl variant requires verification .

Physicochemical Properties

Predicted Properties

Computational models estimate:

  • Boiling Point: 555.5 ± 40.0 °C (extrapolated from similar aromatic diones) .

  • Density: 1.512 ± 0.06 g/cm³ (indicative of a compact, planar structure) .

  • Acidity (pKa): 3.31 ± 0.20, reflecting the carboxylic acid’s ionization potential .

Spectral Data

  • IR Spectroscopy: Expected peaks for C=O stretches (∼1770 cm⁻¹, isoindole dione), COOH (∼1700 cm⁻¹), and pyridine C=N (∼1600 cm⁻¹).

  • NMR: ¹H-NMR would show pyridinyl protons (δ 7.2–8.6 ppm), methylene bridge (δ 4.5–5.0 ppm), and aromatic isoindole protons (δ 7.5–8.0 ppm) .

Applications and Biological Relevance

Pharmaceutical Intermediates

Isoindole diones are explored as kinase inhibitors and anti-inflammatory agents. The pyridine moiety may enhance blood-brain barrier penetration, suggesting potential CNS drug applications .

Material Science

Conjugated systems like this compound could serve as organic semiconductors or ligands in metal-organic frameworks (MOFs) .

SupplierPurityPackagingPrice (USD)
American Custom Chemicals95%1 g692.46
American Custom Chemicals95%2.5 g932.60
American Custom Chemicals95%5 g1,114.58

Prices reflect small-scale synthesis challenges and demand for research-grade material .

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